molecular formula C60H78OSn2 B12426267 Fenbutatin Oxide-d30 (Major)

Fenbutatin Oxide-d30 (Major)

Cat. No.: B12426267
M. Wt: 1082.9 g/mol
InChI Key: HOXINJBQVZWYGZ-BMWBCSLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenbutatin oxide-d30 involves the deuteration of Fenbutatin oxide. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Fenbutatin oxide-d30 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fenbutatin oxide-d30 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenbutatin oxide-d30 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Fenbutatin oxide-d30 has a wide range of scientific research applications, including:

Mechanism of Action

Fenbutatin oxide-d30 exerts its effects by inhibiting mitochondrial ATP synthase, an enzyme crucial for cellular respiration. This inhibition disrupts the production of ATP, leading to the death of mites . The molecular targets involved in this process include the mitochondrial ATP synthase complex and associated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenbutatin oxide-d30 is unique due to its deuterium labeling, which enhances its stability and allows for more precise quantitation in scientific studies. This makes it particularly valuable in research settings where accurate measurement of compound distribution and metabolism is crucial .

Properties

Molecular Formula

C60H78OSn2

Molecular Weight

1082.9 g/mol

IUPAC Name

tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]-tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]stannyloxystannane

InChI

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/i6*4D,5D,6D,7D,8D;;;

InChI Key

HOXINJBQVZWYGZ-BMWBCSLVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)C[Sn](CC(C)(C)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O[Sn](CC(C)(C)C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])CC(C)(C)C6=C(C(=C(C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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